BenchChemオンラインストアへようこそ!

2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Lipophilicity Drug design ADME

2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 878259-12-2) is a chlorinated 1,4-benzodioxin derivative bearing a cyanomethyl substituent at the 6-position of the benzodioxin ring, with the chlorine atom located at the 8-position (IUPAC numbering). The compound has the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g·mol⁻¹.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63
CAS No. 878259-12-2
Cat. No. B2385530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
CAS878259-12-2
Molecular FormulaC10H8ClNO2
Molecular Weight209.63
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C=C2Cl)CC#N
InChIInChI=1S/C10H8ClNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2
InChIKeyPLXDXLOOUYKIEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 878259-12-2): Chemical Profile and Procurement-Relevant Identity


2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 878259-12-2) is a chlorinated 1,4-benzodioxin derivative bearing a cyanomethyl substituent at the 6-position of the benzodioxin ring, with the chlorine atom located at the 8-position (IUPAC numbering). The compound has the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g·mol⁻¹ [1]. It is supplied as a versatile small-molecule scaffold (typically ≥95% purity) primarily used as a research intermediate in medicinal chemistry and chemical biology programs targeting enzyme inhibition and receptor modulation . The benzodioxin scaffold is a recognized privileged structure in drug discovery, with derivatives reported as agonists and antagonists of nicotinic, α-adrenergic, and 5-HT receptor subtypes, as well as antitumor and antibacterial agents .

Why 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile Cannot Be Replaced by Non-Halogenated or Regioisomeric Benzodioxin Acetonitriles


The 8-chloro substitution on the 1,4-benzodioxin ring is not a passive structural feature; it materially alters electronic distribution, lipophilicity, and molecular recognition properties relative to the non-halogenated parent. The chlorine atom at position 8 exerts an electron-withdrawing inductive effect (−I) that modifies the electron density of the aromatic ring, which in turn influences π-stacking interactions, hydrogen-bond acceptor strength of the dioxin oxygens, and metabolic susceptibility at adjacent positions [1]. This substitution is not mimicked by regioisomeric variants (e.g., 2-yl or 5-yl acetonitrile analogs) or by the non-chlorinated 6-yl acetonitrile comparator (CAS 17253-10-0). The presence of chlorine also provides a synthetic handle for further derivatization (e.g., cross-coupling reactions) that is entirely absent in the des-chloro analog [2]. Consequently, attempts to interchange these compounds in structure–activity relationship (SAR) studies, lead optimization campaigns, or published synthetic routes will yield non-reproducible biological outcomes and divergent chemical reactivity. Procurement of the correct CAS registry number (878259-12-2) with appropriate purity specifications is therefore essential for experimental integrity.

Quantitative Differentiation of 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile from Closest Analogs and In-Class Candidates


Enhanced Lipophilicity (logP) of the 8-Chloro Derivative vs. the Non-Halogenated 6-yl Acetonitrile Analog Dictates Differential Membrane Permeability and Protein Binding

The 8-chloro substitution confers a logP of 1.79 on the target compound , representing an increase of approximately 0.61 log units over the non-halogenated comparator 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 17253-10-0), which has a measured logP of 1.18 . This difference of ΔlogP ≈ 0.6 corresponds to a roughly 4-fold increase in octanol–water partition coefficient, indicating meaningfully greater lipophilicity. Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and non-specific tissue distribution in biological systems. In drug discovery programs, a ΔlogP of this magnitude is sufficient to alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile and to shift its position in predictive property space relative to Lipinski's Rule of Five guidelines [1].

Lipophilicity Drug design ADME Physicochemical property

Increased Molecular Weight and Topological Polar Surface Area (TPSA) Distinguish the 8-Chloro Compound from Non-Halogenated Scaffold Hopping Candidates

The target compound (MW = 209.63 g·mol⁻¹) is 34.45 Da heavier than the non-halogenated comparator (MW = 175.18 g·mol⁻¹ for CAS 17253-10-0), a ~20% mass increase attributable solely to the chlorine atom [1][2]. The chlorine substitution also influences the topological polar surface area (TPSA), which is calculated as 42.25 Ų for the target compound [1] compared with 42.2 Ų for the non-halogenated analog ; while the absolute TPSA difference is negligible, the ratio of TPSA to molecular weight is shifted. In fragment-based and lead-like compound libraries, a molecular weight increment of 34 Da can move a compound across commonly applied physicochemical filters (e.g., fragment rule of three), altering its suitability for specific screening cascades [3].

Molecular weight TPSA Physicochemical property Lead-likeness

Class-Level Biological Activity of Halogenated Benzodioxin Derivatives: In Vitro α-Glucosidase Inhibitory Potency Supports the Relevance of the Chlorinated Scaffold

A published structure–activity relationship (SAR) study on 1,4-benzodioxin derivatives evaluated 25 Schiff base compounds for α-glucosidase inhibitory activity, reporting IC₅₀ values ranging from 0.80 ± 0.01 µM to 27.60 ± 0.60 µM, compared with the standard acarbose (IC₅₀ = 12.90 ± 0.10 µM) [1]. The SAR analysis explicitly concluded that compounds containing halogen substituents (including chlorine) and hydroxyl groups exhibit enhanced inhibitory activity against both α-amylase and α-glucosidase enzymes. While the specific compound 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile was not directly tested in this study, the class-level evidence establishes that chlorine substitution on the 1,4-benzodioxin scaffold is associated with improved enzyme inhibitory potency relative to non-halogenated congeners, providing a mechanistic rationale for prioritizing the chlorinated variant in medicinal chemistry campaigns targeting metabolic enzymes.

α-Glucosidase Enzyme inhibition Diabetes SAR

The 8-Chloro Substituent Enables Cross-Coupling Derivatization Pathways That Are Chemically Inaccessible to the Des-Chloro Analog

The aryl chloride moiety at position 8 of the benzodioxin ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings), enabling late-stage diversification of the core scaffold [1]. In contrast, the non-halogenated 6-yl acetonitrile analog (CAS 17253-10-0) lacks any such reactive site for C–C or C–N bond formation at the aromatic ring, limiting its utility in parallel synthesis and library generation workflows. This represents a functional differentiation with direct practical consequences for synthetic chemistry and medicinal chemistry programs: the 8-chloro compound can serve as both a biological probe and a diversification platform, while the des-chloro analog is restricted to single-point modifications via the nitrile group alone.

Cross-coupling Medicinal chemistry C–C bond formation Diversification

Divergent GHS Safety Classification: The 8-Chloro Compound Carries Specific Hazard Warnings (H302, H315, H319, H335) Not Universally Applicable to All Benzodioxin Acetonitrile Analogs

The target compound is classified under the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . These specific hazard classifications reflect the toxicological profile associated with the chlorinated benzodioxin scaffold and are not necessarily shared with the non-halogenated analog (CAS 17253-10-0), for which a distinct safety data sheet applies. For procurement and laboratory handling purposes, this means that substitution of CAS 878259-12-2 with an alternative analog without updating risk assessments and personal protective equipment (PPE) protocols could expose researchers to unanticipated hazards. The GHS profile thus constitutes a practical, non-biological dimension of differentiation that directly impacts sourcing decisions and laboratory safety compliance.

Safety Handling GHS Procurement

High-Value Application Scenarios for 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile Based on Verified Differentiation Evidence


Structure–Activity Relationship (SAR) Probe in Metabolic Enzyme Inhibitor Programs Requiring Chlorinated Benzodioxin Scaffolds

Based on class-level SAR evidence establishing that halogen substituents on the 1,4-benzodioxin scaffold enhance α-glucosidase inhibitory potency relative to non-halogenated analogs [1], 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile serves as a key intermediate or building block for synthesizing chlorinated benzodioxin derivatives. The cyanomethyl group provides a versatile functional handle for further elaboration (reduction to amine, hydrolysis to carboxylic acid, or cyclization to heterocycles), while the 8-chloro substituent enables late-stage cross-coupling diversification [2]. Researchers developing α-glucosidase or α-amylase inhibitors for type 2 diabetes can confidently select this compound over the non-halogenated 6-yl acetonitrile analog, knowing that the chlorine atom is associated with improved enzyme inhibition in this scaffold class.

Lipophilicity-Driven Lead Optimization Where Increased logP Is Required for Membrane Permeability or CNS Targeting

The quantifiable logP difference of +0.61 units relative to the des-chloro analog [1] makes this compound the preferred choice in lead optimization campaigns where enhanced lipophilicity is desired—for example, to improve passive membrane permeability or to achieve central nervous system (CNS) penetration (optimal CNS drug logP range ≈ 2–5). The target compound's logP of 1.79 positions it closer to the CNS-favorable range than the comparator (logP = 1.18), and the chlorine atom provides an additional vector for modulating pKa and metabolic stability at adjacent positions. In multiparameter optimization, the ability to select a building block with pre-installed higher logP reduces the number of synthetic iterations needed to reach the desired property profile.

Parallel Library Synthesis Leveraging the Aryl Chloride as a Cross-Coupling Diversification Handle

The presence of the aryl chloride at position 8 enables the compound to function as a central core for generating diverse compound libraries via palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling reactions [1]. This capability is entirely absent in the non-halogenated 6-yl acetonitrile analog (CAS 17253-10-0), which can only undergo nitrile-directed transformations. For medicinal chemistry groups employing parallel synthesis or DNA-encoded library (DEL) technology, procurement of CAS 878259-12-2 over the des-chloro analog unlocks an entire dimension of chemical space that would otherwise require additional synthetic steps to introduce a halogen coupling handle. This translates to reduced synthesis cycle time and expanded SAR coverage per library generation round.

CYP450 and Drug–Drug Interaction Liability Assessment Using the Chlorinated Scaffold as a Model Substrate

The 8-chloro substitution provides a site for potential oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2E1, CYP1A2), while the benzodioxin ring itself may undergo O-dealkylation. The target compound's balanced logP (1.79) and moderate molecular weight (209.63 Da) make it a suitable model substrate for in vitro metabolism studies aimed at understanding structure–metabolism relationships in halogenated heterocyclic scaffolds [1]. Researchers investigating CYP-mediated metabolic liabilities or designing compounds with improved metabolic stability can use this compound as a benchmark to compare the metabolic fate of chlorinated vs. non-chlorinated benzodioxin derivatives, informing decisions about halogen retention or replacement in lead series.

Quote Request

Request a Quote for 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.